2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide is a complex organic compound with a unique structure that combines a naphthyl group, a bromine atom, a chlorophenyl group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of the naphthyl and chlorophenyl intermediates. The key steps include:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.
Formation of the Naphthyl Ether: 1-bromo-2-naphthol is reacted with an appropriate acylating agent to form the naphthyl ether.
Synthesis of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a reaction with aniline and a suitable chlorinating agent.
Coupling Reaction: The naphthyl ether and chlorophenyl intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonothioyl group to a thiol.
Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-bromo-2-naphthyl)oxy]-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acetamide
- **2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide
Uniqueness
2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(4-chlorophenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-18-15-4-2-1-3-12(15)5-10-16(18)25-11-17(24)23-19(26)22-14-8-6-13(21)7-9-14/h1-10H,11H2,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPFQKNWDHTENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC(=S)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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